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Compound of Interest

Compound Name: GW837016X

Cat. No.: B15604751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GW837016X is a potent, orally active small molecule belonging to the thieno[3,2-d]pyrimidine

class of compounds. It functions as a covalent inhibitor of ErbB-2 kinase, a key driver in various

cancers, and exhibits significant anti-trypanosomal activity through the disruption of mitosis and

cytokinesis. This technical guide provides a comprehensive overview of the molecular

characteristics, mechanism of action, and relevant experimental data for GW837016X, serving

as a vital resource for researchers in oncology and infectious disease.

Molecular Profile
GW837016X, identified by the CAS number 833473-68-0, possesses a distinct chemical

structure that underpins its biological activity. Its fundamental molecular properties are

summarized in the table below.
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Property Value

Molecular Formula C25H20ClFN4OS

Molecular Weight 478.97 g/mol

IUPAC Name

N-[3-chloro-4-[(3-

fluorophenyl)methoxy]phenyl]-6-[2-((2S)-

pyrrolidin-2-yl)ethynyl]thieno[3,2-d]pyrimidin-4-

amine

Synonyms Compound GW837016X, NEU-391

Mechanism of Action: ErbB-2 Inhibition
GW837016X is an irreversible inhibitor of ErbB-2 (also known as HER2), a receptor tyrosine

kinase that is frequently overexpressed in various cancers, notably breast cancer. Its

mechanism of covalent inhibition is attributed to the ethynyl substituent at the 6-position of the

thieno[3,2-d]pyrimidine core.

Covalent Bonding: Research on analogous 6-ethynylthieno[3,2-d]pyrimidines suggests a

mechanism involving the formation of a covalent bond between the terminal carbon of the

acetylene moiety and the sulfhydryl group of a conserved cysteine residue within the ATP-

binding pocket of ErbB family kinases.[1][2] In ErbB-2, the homologous cysteine residue is Cys-

805. This irreversible binding permanently inactivates the kinase, leading to the inhibition of

downstream signaling pathways that promote cell proliferation and survival.[1]
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Figure 1: Covalent Inhibition of ErbB-2 by GW837016X.

Mechanism of Action: Anti-Trypanosomal Activity
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GW837016X is also a potent agent against Trypanosoma brucei, the parasite responsible for

African trypanosomiasis. Its mechanism of action in these protozoa involves the disruption of

critical cell cycle processes, specifically mitosis and cytokinesis.

Cell Cycle Arrest: The division of Trypanosoma brucei is a complex process involving the

coordinated replication and segregation of multiple single-copy organelles, including the

nucleus and the kinetoplast (the mitochondrial DNA). GW837016X induces a cell cycle arrest

that prevents the proper completion of nuclear division and subsequent cell division

(cytokinesis). This leads to an accumulation of cells with abnormal numbers of nuclei and

kinetoplasts, ultimately resulting in parasite death. The precise molecular targets within the

trypanosomal cell cycle machinery are an area of ongoing investigation, with Aurora kinases

being a potential target class for inhibitors that block mitosis and cytokinesis in these parasites.

[3][4]
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Figure 2: Inhibition of Mitosis and Cytokinesis in Trypanosoma brucei by GW837016X.

Experimental Protocols
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Detailed experimental protocols are crucial for the accurate evaluation of GW837016X's

biological activities. Below are representative methodologies for assessing its efficacy as both

an ErbB-2 inhibitor and an anti-trypanosomal agent.

ErbB-2 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of GW837016X to inhibit the phosphorylation of a substrate by

ErbB-2.

Enzyme: Recombinant human ErbB-2 (HER2) kinase domain.

Substrate: Poly(Glu:Tyr) (4:1).

Reaction Buffer: Modified Tris buffer (pH 7.5).

Procedure:

Prepare a solution of ErbB-2 kinase in the reaction buffer.

Add GW837016X (or vehicle control) to the enzyme solution and incubate at 37°C.

Initiate the kinase reaction by adding the substrate, ATP, and [γ-32P]ATP.

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

Terminate the reaction by adding 3% phosphoric acid.

Spot an aliquot of the reaction mixture onto a filter paper and wash to remove

unincorporated [γ-32P]ATP.

Quantify the incorporation of 32P into the substrate using a scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control.

Trypanosoma brucei Growth Inhibition Assay
This assay determines the concentration of GW837016X required to inhibit the proliferation of

T. brucei.
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Organism:Trypanosoma brucei bloodstream forms.

Culture Medium: HMI-9 medium supplemented with serum.

Assay Principle: Resazurin-based viability assay.

Procedure:

Seed T. brucei at a defined density (e.g., 2 x 10^5 cells/mL) in a 96-well plate.

Add serial dilutions of GW837016X to the wells.

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.

Add resazurin solution to each well and incubate for an additional 4-6 hours.

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.

Calculate the IC50 value, which is the concentration of GW837016X that inhibits cell

growth by 50%.

Cell Cycle Analysis in Trypanosoma brucei
This protocol is used to assess the effect of GW837016X on the cell cycle distribution of T.

brucei.

Staining: 4',6-diamidino-2-phenylindole (DAPI) for DNA content.

Analysis: Fluorescence microscopy or flow cytometry.

Procedure:

Culture T. brucei with and without GW837016X for a specified duration.

Harvest and fix the cells (e.g., with paraformaldehyde).

Permeabilize the cells and stain with DAPI.
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For microscopy, mount the cells on slides and visualize the nucleus (N) and kinetoplast

(K). Quantify the number of cells in different cell cycle stages (1N1K, 1N2K, 2N2K, etc.).

For flow cytometry, analyze the DNA content of the stained cells to determine the

percentage of the population in G1, S, and G2/M phases.

Downstream Signaling and Proteomics
The inhibition of ErbB-2 by GW837016X leads to the modulation of numerous downstream

signaling pathways. Phosphoproteomics is a powerful tool to elucidate these effects on a global

scale.

Experimental Workflow for Phosphoproteomic Analysis:
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Figure 3: Workflow for Phosphoproteomic Analysis of GW837016X-Treated Cells.
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Such analyses can reveal the specific downstream effector proteins and pathways that are

modulated by GW837016X, providing a deeper understanding of its anti-cancer mechanism

and potentially identifying biomarkers of response.[5][6][7]

Conclusion
GW837016X is a promising chemical entity with a dual mechanism of action that makes it a

candidate for further investigation in both oncology and infectious disease research. Its

covalent inhibition of ErbB-2 offers the potential for durable target engagement, while its ability

to disrupt the cell cycle of Trypanosoma brucei presents a novel approach to treating African

trypanosomiasis. The technical information and protocols provided in this guide are intended to

facilitate further research and development of GW837016X and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to GW837016X: A Dual-
Action Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604751#gw837016x-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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